molecular formula C10H14N2O B172214 1-(Pyridin-2-yl)piperidin-4-ol CAS No. 199117-78-7

1-(Pyridin-2-yl)piperidin-4-ol

Cat. No. B172214
M. Wt: 178.23 g/mol
InChI Key: UCNPUVAHPJTRPG-UHFFFAOYSA-N
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Patent
US05919782

Procedure details

The title compound (3.5 g, 50%) was prepared as a semi solid from 2-chloropyridine (6.7 g) and 4-piperidinol (4 g) by an analogous procedure to that described in preparation 1.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
4 g
Type
reactant
Smiles
N1CCC(CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.